molecular formula C20H10Cl2CrN6Na2O6S+3 B11820469 disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

Cat. No.: B11820469
M. Wt: 631.3 g/mol
InChI Key: PEVSAXWHPVKWRA-UHFFFAOYSA-L
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Description

Disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is a complex compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazin-2-amine with sodium azide in acetone . This reaction is typically carried out at low temperatures (0-5°C) to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and solvents, along with precise temperature control, is crucial to achieve the desired product quality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron involves its ability to form stable complexes with various substrates. The triazine ring and chromium ion play a crucial role in its reactivity and stability, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron stands out due to its unique combination of stability, reactivity, and vibrant color, making it highly suitable for various scientific and industrial applications .

Properties

Molecular Formula

C20H10Cl2CrN6Na2O6S+3

Molecular Weight

631.3 g/mol

IUPAC Name

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

InChI

InChI=1S/C20H12Cl2N6O6S.Cr.2Na/c21-18-24-19(22)26-20(25-18)23-10-5-6-11-9(7-10)8-14(35(32,33)34)15(16(11)29)28-27-13-4-2-1-3-12(13)17(30)31;;;/h1-8,29H,(H,30,31)(H,32,33,34)(H,23,24,25,26);;;/q;+3;2*+1/p-2

InChI Key

PEVSAXWHPVKWRA-UHFFFAOYSA-L

Canonical SMILES

[H+].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3]

Origin of Product

United States

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